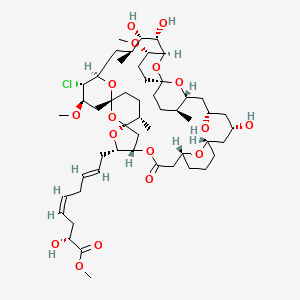

Spirastrellolide F methyl ester

Description

Propriétés

Formule moléculaire |

C53H85ClO17 |

|---|---|

Poids moléculaire |

1029.7 g/mol |

Nom IUPAC |

methyl (2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22S,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracontan-3-yl]-2-hydroxynona-4,7-dienoate |

InChI |

InChI=1S/C53H85ClO17/c1-31-19-22-51-24-21-41(62-4)49(70-51)48(60)47(59)32(2)17-18-40-46(54)44(63-5)29-52(67-40)23-20-33(3)53(71-52)30-43(39(69-53)16-11-9-7-8-10-15-38(57)50(61)64-6)66-45(58)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,31-44,46-49,55-57,59-60H,7,12-30H2,1-6H3/b10-8-,11-9+/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41-,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1 |

Clé InChI |

LYADTVNGBNRZNE-ZHAKCTPBSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)OC)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](CC[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl |

SMILES canonique |

CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)OC)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(CCC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl |

Synonymes |

spirastrellolide F spirastrellolide F methyl este |

Origine du produit |

United States |

Q & A

Q. What key structural features of Spirastrellolide F methyl ester contribute to its biological activity?

Spirastrellolide F methyl ester contains a 38-membered macrolide core with a skipped diene side chain, a tetrahydropyran (A-ring), and two spiroacetal systems (a 6,6-spiroacetal and a chlorinated 5,6,6-bis-spiroacetal). These motifs are critical for its selective inhibition of protein phosphatase 2A (PP2A), a mechanism linked to its antiproliferative effects in cancer cells. The chlorinated bis-spiroacetal (DEF rings) and stereochemical complexity (21 stereocenters) are essential for target binding and conformational stability .

Q. What were the primary challenges in the initial total synthesis of Spirastrellolide F methyl ester?

Early synthesis efforts faced challenges due to structural ambiguities in the natural product’s configuration, particularly at the C46 stereocenter and the DEF bis-spiroacetal domain. Additionally, the macrocycle’s size (38-membered ring) and sensitivity of spiroacetal motifs to acidic conditions complicated fragment assembly and macrolactonization. Modular strategies were developed to address these issues, enabling stereochemical corrections and iterative coupling of subunits .

Q. How do spiroacetal motifs influence the synthetic design of Spirastrellolide F methyl ester?

The 6,6- and 5,6,6-spiroacetal systems require precise stereochemical control during assembly. Double Sharpless asymmetric dihydroxylation followed by acid-mediated cyclization was used to construct the DEF bis-spiroacetal, with mild conditions preventing undesired epimerization. The BC spiroacetal was stabilized through orthogonal protecting groups during fragment coupling .

Q. What biological target is associated with Spirastrellolide F methyl ester’s anticancer activity?

The compound selectively inhibits Ser/Thr protein phosphatase 2A (PP2A) at nanomolar concentrations (IC₅₀ = 1 nM), disrupting cell cycle regulation and inducing mitotic arrest. Its macrocyclic core and side chain are both critical for binding, as truncation or stereochemical alterations reduce potency .

Q. How were early stereochemical ambiguities resolved during structural elucidation?

Initial ambiguities in the DEF bis-spiroacetal configuration were resolved through X-ray crystallography of synthetic intermediates and degradation studies of related natural analogs (e.g., Spirastrellolide D methyl ester). Comparative NMR analysis of synthetic and natural samples further validated the corrected stereochemistry .

Advanced Research Questions

Q. How does the choice of protecting groups impact macrolactonization efficiency in Spirastrellolide F methyl ester synthesis?

The C22–C24 linker region’s substitution pattern critically affects macrolactonization. For example, second-generation syntheses revealed that benzyl ether protecting groups at C22–C24 improved yields (from <10% to ~40%) compared to bulkier silyl ethers, likely due to reduced steric hindrance during cyclization. This optimization was pivotal for scalable production .

Q. What stereoselective methods are employed to introduce the C28 and C29 chloro-stereocenters?

The Oehlschlager chloroallylboration—a modified Brown asymmetric allylation—was used to install the C28 and C29 stereocenters with >95% diastereoselectivity. Chiral chloroallylboranes reacted with aldehyde precursors under kinetic control, achieving near-perfect enantioselectivity. This method was validated in both Paterson and Fürstner syntheses .

Q. How do Paterson’s and Fürstner’s synthetic strategies for Spirastrellolide F methyl ester differ?

- Paterson’s approach relied on fragment coupling via Suzuki-Miyaura and Stille cross-couplings, with a focus on modular spiroacetal assembly. Key steps included a Shiina macrolactonization and stereochemical proof via X-ray crystallography .

- Fürstner’s route emphasized alkyne metathesis for macrocycle closure and late-stage installation of the Δ¹⁵,¹⁶ double bond via palladium-catalyzed hydride reduction. Conformational preorganization of intermediates ensured stereochemical fidelity during hydrogenation .

Q. What role does conformational analysis play in macrocycle formation?

X-ray crystallography of advanced intermediates revealed a preorganized "V"-shaped conformation in the C17–C40 bis-spiroacetal fragment, which templated macrocyclization. This conformational rigidity minimized entropic penalties during macrolactonization, enabling high-yielding ring closure .

Q. How was alkyne metathesis applied in the synthesis of Spirastrellolide F methyl ester?

Molybdenum-catalyzed alkyne metathesis was used by Fürstner et al. to cyclize a 38-membered macrocyclic diyne precursor. The reaction proceeded under open-air conditions with low catalyst loading (5 mol%), achieving >90% conversion. This method avoided competing side reactions observed in traditional macrolactonization approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.